Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

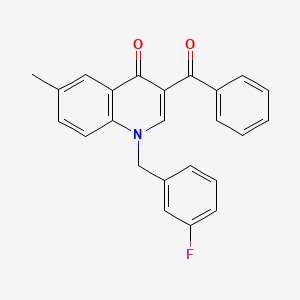

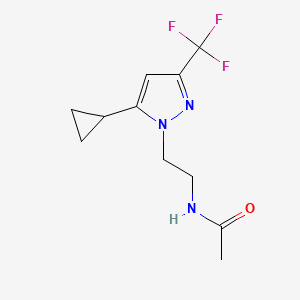

“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H9NO5 . It is also known by its IUPAC name, methyl hydroxy (4-nitrophenyl)acetate .

Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The InChI key for this compound is DBINCHWBEBHLEN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is a solid at room temperature . It has a molecular weight of 211.17 . The predicted density is 1.386±0.06 g/cm3 , and the melting point is 87-88°C . The predicted boiling point is 369.3±32.0 °C .Applications De Recherche Scientifique

Electrochemical Reduction Applications

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate has been studied for its role in the electrochemical reduction of o-nitrophenylthioacetic derivatives. This process is significant for the electrosynthesis of compounds like 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, showcasing the compound's relevance in synthetic chemistry and electrochemical applications (Sicker et al., 1995).

Chromogenic Substrate for Esterases

In biochemical research, derivatives of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, such as p-nitrophenyl acetate, have been used as substrates for detecting esterase activity. This includes its application in assays for prodrug activation in human cells. The development of stable chromogenic substrates using derivatives of this compound enhances the utility in various biochemical assays (Levine et al., 2008).

Role in Organic Synthesis

This compound has been utilized in organic synthesis processes. For example, it plays a role in the synthesis of specific hemiacetals and analogues of allelochemicals found in certain plant families, which can be significant in the field of agricultural chemistry (Sicker et al., 1994). Additionally, it has been used as a protective group in carbohydrate chemistry, showcasing its utility in complex organic synthesis (Daragics & Fügedi, 2010).

Chemosensor Applications

In the field of analytical chemistry, derivatives of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate have been used in the development of colorimetric sensors for specific anions. This is particularly relevant in the detection of environmental and biological analytes (Suryanti et al., 2020).

Safety And Hazards

“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

methyl 2-hydroxy-2-(4-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,8,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBINCHWBEBHLEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)

![2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663454.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)

![2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2663457.png)

![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)